Hedgehog IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

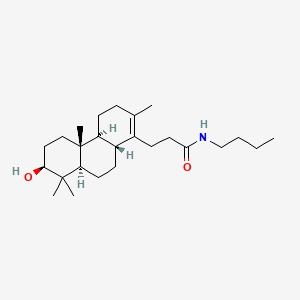

C25H43NO2 |

|---|---|

Molecular Weight |

389.6 g/mol |

IUPAC Name |

3-[(4aS,4bR,7S,8aR,10aR)-7-hydroxy-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydrophenanthren-1-yl]-N-butylpropanamide |

InChI |

InChI=1S/C25H43NO2/c1-6-7-16-26-23(28)13-10-18-17(2)8-11-20-19(18)9-12-21-24(3,4)22(27)14-15-25(20,21)5/h19-22,27H,6-16H2,1-5H3,(H,26,28)/t19-,20-,21-,22-,25+/m0/s1 |

InChI Key |

JDYCESOVWGNBBF-QXNYZMARSA-N |

Isomeric SMILES |

CCCCNC(=O)CCC1=C(CC[C@H]2[C@H]1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C |

Canonical SMILES |

CCCCNC(=O)CCC1=C(CCC2C1CCC3C2(CCC(C3(C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Hedgehog IN-6: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the potent Hedgehog (Hh) signaling pathway inhibitor, Hedgehog IN-6, also known as HhAntag691 and more widely recognized as Vismodegib (GDC-0449). This document details its molecular target, binding characteristics, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting the Smoothened Receptor

This compound is a small-molecule inhibitor that functions as a direct antagonist of the Smoothened (SMO) receptor, a class F G-protein coupled receptor (GPCR) that is a central component of the Hh signaling pathway.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to its receptor Patched (PTCH) alleviates the PTCH-mediated inhibition of SMO. This allows SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors, leading to the expression of Hh target genes that are crucial for cell proliferation, differentiation, and survival.[3]

This compound exerts its inhibitory effect by binding directly to the seven-transmembrane (7TM) domain of the SMO protein.[4] This binding event locks SMO in an inactive conformation, preventing its ciliary localization and subsequent activation of the downstream signaling cascade, even in the presence of Hh ligands or in cases of inactivating mutations in PTCH.[3][5] The ultimate outcome is the suppression of GLI-mediated gene transcription and the inhibition of Hh pathway-dependent cellular processes.[3][6]

Quantitative Data Summary

The potency of this compound has been quantified in various assays. The following tables summarize the key inhibitory concentrations.

| Target | Assay Type | Metric | Value | Reference |

| Hedgehog Pathway | Cell-based reporter assay | IC50 | 3 nM | [2][7] |

| P-glycoprotein (P-gp/ABCB1) | Cell-free assay | IC50 | 3.0 µM | [2] |

| ABCG2 (BCRP) | Cell-free assay | IC50 | 1.4 µM | [2] |

Table 1: Inhibitory activity of this compound (Vismodegib/GDC-0449).

Experimental Protocols

Gli-Luciferase Reporter Assay

This cell-based assay is fundamental for quantifying the inhibitory effect of compounds on the Hh signaling pathway.

Objective: To measure the transcriptional activity of GLI proteins as a readout for Hh pathway activation or inhibition.

Methodology:

-

Cell Culture: NIH-3T3 cells, which are responsive to Hh signaling, are stably or transiently transfected with a reporter construct containing multiple GLI binding sites upstream of a firefly luciferase gene. A second plasmid containing a Renilla luciferase gene under a constitutive promoter is often co-transfected to normalize for transfection efficiency and cell viability.[8][9][10]

-

Seeding: The transfected cells are seeded into 96-well plates and allowed to adhere.[9]

-

Treatment: Cells are treated with a Hh pathway agonist, such as a recombinant SHh ligand or a small-molecule SMO agonist (e.g., SAG), in the presence or absence of varying concentrations of this compound.[11]

-

Incubation: The cells are incubated for a period sufficient to allow for transcriptional activation and luciferase protein expression, typically 24-48 hours.[11]

-

Lysis and Luminescence Reading: A dual-luciferase reporter assay system is used to lyse the cells and sequentially measure the luminescence generated by firefly and Renilla luciferases using a luminometer.[9][10]

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The inhibitory effect of this compound is determined by calculating the reduction in luciferase activity in treated cells compared to cells treated with the agonist alone. The IC50 value is then calculated from the dose-response curve.

Radioligand Binding Assay

This assay is employed to determine the direct binding affinity of this compound to the SMO receptor.

Objective: To quantify the binding affinity (Ki) of this compound to the SMO receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human SMO receptor are prepared from a suitable cell line (e.g., HEK293 cells overexpressing SMO).[12]

-

Competition Binding: The membranes are incubated with a constant concentration of a radiolabeled SMO ligand (e.g., [3H]-cyclopamine) and increasing concentrations of unlabeled this compound.[13]

-

Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The reaction mixture is then rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are washed to remove non-specific binding.[12]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[12]

-

Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for this compound is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[12]

Visualizations

Hedgehog Signaling Pathway and Mechanism of IN-6 Inhibition

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental Workflow for Gli-Luciferase Reporter Assay

Caption: Step-by-step workflow for the Gli-Luciferase Reporter Assay.

Logical Relationship of this compound Action

Caption: The logical cascade of this compound's inhibitory effect on tumor growth.

References

- 1. Vismodegib: A Review | Actas Dermo-Sifiliográficas [actasdermo.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. web.stanford.edu [web.stanford.edu]

- 10. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Hedgehog IN-6 (Compound Q29): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hedgehog IN-6, also known as Compound Q29, a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This document consolidates available data on its mechanism of action, biological activity, and relevant experimental methodologies to support further research and drug development efforts.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This compound has been identified as an inhibitor of this pathway, showing promise in preclinical studies.

Mechanism of Action

This compound exerts its inhibitory effect on the Hh pathway by directly targeting the Smoothened (SMO) receptor, a central component of the signaling cascade. Specifically, it binds to the cysteine-rich domain (CRD) of SMO, thereby blocking its cholesterol modification and subsequent activation.[1] This action prevents the downstream activation of the GLI family of transcription factors, which are responsible for transcribing Hh target genes involved in cell proliferation and survival.

Hedgehog Signaling Pathway and Inhibition by this compound

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).

Biological Activity

In Vitro Data

This compound has demonstrated dose-dependent inhibitory activity in various in vitro assays.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Gli-Luciferase Reporter Assay | Shh-N activated cells | IC50 | 1.33 µM | [1] |

| GLI1 Protein Expression | Shh-N activated cells | Concentration Range | 1-10 µM | [1] |

| Cell Proliferation | Hh signal-dependent cells | Concentration Range | 1-10 µM | [1] |

In Vivo Data

A single in vivo study has been reported for this compound.

| Animal Model | Dosing Regimen | Outcome | Reference |

| Ptch1+/-P53-/- mice | 90 mg/kg, oral gavage, twice daily for 13 days | Effective inhibition of tumor growth | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are generalized protocols for key assays used to characterize Hedgehog pathway inhibitors. These should be optimized for specific experimental conditions.

Smoothened CRD Binding Assay (General Protocol)

This assay is designed to determine the direct binding of a compound to the cysteine-rich domain of Smoothened.

-

Protein Expression and Purification: Express and purify the recombinant Smoothened CRD from a suitable expression system (e.g., E. coli or insect cells).

-

Ligand Preparation: Prepare a fluorescently labeled version of a known SMO CRD ligand (e.g., BODIPY-cyclopamine) or use a label-free detection method like surface plasmon resonance (SPR).

-

Binding Reaction: In a microplate format, incubate the purified SMO CRD with the fluorescent ligand in the presence of varying concentrations of this compound.

-

Detection: Measure the fluorescence polarization or SPR signal to determine the displacement of the labeled ligand by this compound.

-

Data Analysis: Calculate the binding affinity (e.g., Ki or IC50) by fitting the data to a suitable binding model.

Gli-Luciferase Reporter Assay (General Protocol)

This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene under the control of a Gli-responsive promoter.

-

Cell Culture: Maintain a suitable reporter cell line (e.g., NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct) in appropriate growth medium.

-

Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pathway Activation and Inhibition: Stimulate the cells with a Hedgehog pathway agonist (e.g., Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to a control (e.g., Renilla luciferase) and calculate the IC50 value for this compound.

GLI1 Western Blot (General Protocol)

This assay is used to determine the effect of a compound on the protein levels of the GLI1 transcription factor, a key downstream effector of the Hedgehog pathway.

-

Cell Culture and Treatment: Culture a Hedgehog-responsive cell line (e.g., medulloblastoma cells) and treat with a pathway agonist and varying concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for GLI1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in GLI1 protein expression.

Cell Proliferation Assay (General Protocol)

This assay assesses the effect of a compound on the growth of cancer cells that are dependent on the Hedgehog signaling pathway.

-

Cell Seeding: Plate a Hedgehog-dependent cancer cell line in a 96-well plate at an appropriate density.

-

Compound Treatment: After allowing the cells to attach, treat them with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as the MTT, MTS, or a cell counting-based assay.

-

Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Representative Experimental Workflow for Evaluating Hedgehog Inhibitors

Caption: A typical workflow for the preclinical evaluation of a Hedgehog pathway inhibitor.

Synthesis

The chemical synthesis of this compound (Compound Q29) has not been described in publicly available literature.

Conclusion

This compound is a promising inhibitor of the Hedgehog signaling pathway with a defined mechanism of action targeting the Smoothened receptor. The available in vitro and limited in vivo data demonstrate its potential as an anti-cancer agent. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic studies, as well as the development of a scalable synthetic route. This guide provides a foundational resource for scientists investigating this and other novel Hedgehog pathway inhibitors.

References

The Discovery and Development of Hedgehog IN-6: A Novel Allosteric Inhibitor of the Smoothened Receptor

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. While several inhibitors targeting the seven-transmembrane (7TM) domain of the key signal transducer Smoothened (SMO) have been developed, the emergence of drug resistance necessitates the exploration of novel inhibitory mechanisms. This technical guide details the discovery and development of Hedgehog IN-6 (also referred to as Compound Q29), a first-in-class sterol analog that inhibits the Hh pathway through a novel allosteric mechanism. By targeting the cysteine-rich domain (CRD) of SMO and blocking its cholesterylation, this compound presents a promising strategy to overcome resistance to existing SMO inhibitors.

Mechanism of Action: A Novel Approach to Hedgehog Pathway Inhibition

This compound represents a significant advancement in the field of Hh pathway modulation. Unlike conventional inhibitors that target the 7TM domain of SMO, this compound acts on the extracellular cysteine-rich domain (CRD). Its mechanism of action involves the direct binding to the CRD, which in turn blocks the covalent modification of SMO by cholesterol (cholesterylation).[1] This cholesterylation is a recently discovered and crucial step for SMO activation and its subsequent translocation to the primary cilium, a key event in Hh signal transduction.[2][3] By preventing this critical modification, this compound effectively halts the downstream signaling cascade, leading to the suppression of Gli transcription factors and the expression of Hh target genes. This unique mechanism provides a therapeutic advantage, particularly in the context of acquired resistance to 7TM-targeting drugs, which often arises from mutations in the SMO 7TM domain.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound (Compound Q29) from preclinical studies.

| Parameter | Value | Assay System |

| IC50 | 1.33 μM | Gli-luciferase reporter activity in Shh-N stimulated cells |

| Inhibition of GLI1 | Dose-dependent (1-10 μM) | Western Blot in Shh-N activated cells |

| Inhibition of Cell Proliferation | Dose-dependent (1-10 μM) | Hh signal-dependent cell proliferation assay |

| In Vivo Efficacy | Tumor growth inhibition | Ptch1+/-;p53-/- mouse model of medulloblastoma |

| In Vivo Dosage | 90 mg/kg (oral gavage) | Ptch1+/-;p53-/- mouse model of medulloblastoma |

Experimental Protocols

Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.

Gli-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factors.

-

Cell Culture: NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) are cultured to confluence in 96-well plates.

-

Cell Treatment: The confluent cells are serum-starved and then treated with Sonic Hedgehog-conditioned medium (Shh-N) to activate the Hh pathway, in the presence of varying concentrations of this compound or a vehicle control.

-

Lysis and Luciferase Measurement: After a 30-hour incubation, the cells are lysed. The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is calculated from the dose-response curve of this compound.

SMO Binding Assay (Competitive)

This assay determines the ability of this compound to bind to the Smoothened receptor.

-

Cell Preparation: HEK293 cells are transiently transfected to overexpress the human Smoothened receptor.

-

Binding Reaction: Membranes prepared from the transfected cells are incubated with a fluorescently labeled ligand known to bind to SMO (e.g., BODIPY-cyclopamine) in the presence of increasing concentrations of this compound.

-

Detection: The amount of fluorescent ligand bound to the SMO-containing membranes is quantified using a suitable plate reader.

-

Data Analysis: The displacement of the fluorescent ligand by this compound is used to determine its binding affinity and IC50 for SMO.

In Vivo Efficacy in a Medulloblastoma Mouse Model

This experiment evaluates the anti-tumor activity of this compound in a genetically engineered mouse model that spontaneously develops medulloblastoma due to aberrant Hh signaling (Ptch1+/-;p53-/-).

-

Animal Model: Ptch1+/-;p53-/- mice are monitored for the development of medulloblastoma.

-

Treatment: Once tumors are detected, the mice are treated with this compound (90 mg/kg, administered by oral gavage twice daily) or a vehicle control.

-

Tumor Monitoring: Tumor growth is monitored over the treatment period using imaging techniques such as magnetic resonance imaging (MRI).

-

Endpoint Analysis: At the end of the study, tumors are excised and analyzed for markers of Hh pathway activity (e.g., Gli1 expression) and cell proliferation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts in the discovery and action of this compound.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and development of this compound.

Conclusion

This compound (Compound Q29) is a novel, potent inhibitor of the Hedgehog signaling pathway with a unique allosteric mechanism of action. By targeting the cysteine-rich domain of Smoothened and preventing its essential cholesterylation, this compound provides a new therapeutic strategy for Hh-driven cancers. Its ability to overcome resistance mechanisms associated with conventional 7TM-targeting SMO inhibitors makes it a valuable lead compound for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in this promising new class of Hedgehog pathway inhibitors.

References

Hedgehog IN-6 Target Protein: A Technical Guide to a Novel Smoothened Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Its aberrant reactivation in adult tissues is a known driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] This document provides a comprehensive technical overview of IN-6, a novel small molecule inhibitor of the Hedgehog pathway. IN-6 targets Smoothened (SMO), a key signal transducer in this cascade.[3] Herein, we detail the mechanism of action of IN-6, its quantitative biochemical and cellular characteristics, and the experimental protocols for its characterization. This guide is intended to provide researchers and drug development professionals with the foundational knowledge required to evaluate and utilize IN-6 in preclinical and clinical research.

The Hedgehog Signaling Pathway and the Role of Smoothened (SMO)

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-transmembrane receptor Patched (PTCH1).[3] In the absence of a ligand, PTCH1 actively inhibits the 7-transmembrane G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[4][5] This inhibition prevents SMO from accumulating in the primary cilium, leading to the proteolytic cleavage of the GLI family of transcription factors (GLI2/3) into their repressor forms.[6][7] These GLI repressors translocate to the nucleus and suppress the transcription of Hh target genes.

Upon ligand binding, the inhibitory effect of PTCH1 on SMO is relieved.[3] SMO then translocates to the primary cilium, becomes activated, and initiates a downstream signaling cascade that prevents the cleavage of GLI proteins.[8][9] The full-length, activator forms of GLI (GLI1/2) accumulate and translocate to the nucleus, where they induce the expression of target genes that regulate cell proliferation, survival, and differentiation, such as GLI1 and PTCH1 themselves.[8][10]

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 6. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Hedgehog IN-6: A Technical Guide for Researchers

CAS Number: 2916444-33-0

This document provides a comprehensive technical overview of Hedgehog IN-6, a potent inhibitor of the Hedgehog (Hh) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the experimental application of this compound.

Introduction

This compound is a small molecule inhibitor of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This compound exerts its inhibitory effect by targeting Smoothened (SMO), a G protein-coupled receptor that is a central component of the Hh signaling cascade.

Mechanism of Action

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes that regulate cell fate, proliferation, and survival.

This compound functions as an antagonist of SMO. It is believed to bind to the cysteine-rich domain (CRD) of SMO, preventing its activation and subsequent downstream signaling. This blockade of the Hh pathway leads to the suppression of GLI-mediated gene transcription and can inhibit the growth of cancer cells that are dependent on this pathway.

Hedgehog IN-6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hedgehog IN-6, a potent inhibitor of the Hedgehog (Hh) signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks to support researchers in oncology and developmental biology.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, also referred to as Compound Q29.

| Parameter | Value | Conditions | Source |

| Molecular Weight | C₂₉H₃₇N₃O₅ | Not Applicable | [1] |

| IC₅₀ (Gli-luciferase activity) | 1.33 µM | Inhibition of Shh-N activated Gli-luciferase activity. | [1] |

| In Vitro Activity | 1-10 µM | Dose-dependent inhibition of GLI1 protein expression activated by Shh-N (24 hours). | [1] |

| In Vitro Activity | 1-10 µM | Dose-dependent suppression of Hh signal-dependent cell proliferation (24 + 12 hours). | [1] |

| In Vivo Efficacy | 90 mg/kg | Oral gavage, twice daily for 13 days, effectively inhibits tumor growth in Ptch1+/P53/ mice. | [1] |

Mechanism of Action

This compound is an inhibitor of the Hedgehog signaling pathway. Its mechanism of action involves binding to the cysteine-rich domain (CRD) of Smoothened (Smo), a key signal transducer in the Hh pathway. This binding event blocks the cholesterol modification of Smo, thereby inhibiting its function and downstream signaling.[1]

Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of various cancers when aberrantly activated. The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of the ligand, PTCH1 inhibits the activity of Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation. This compound disrupts this cascade by targeting SMO.

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay is a standard method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.

Materials:

-

Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells, a NIH/3T3 cell line stably expressing a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase reporter).

-

Cell culture medium (e.g., DMEM) with supplements (e.g., 10% fetal bovine serum, penicillin/streptomycin).

-

This compound (or other test compounds).

-

Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG) to activate the pathway.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Methodology:

-

Cell Seeding: Seed the Hedgehog-responsive cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with varying concentrations of this compound or control vehicle (e.g., DMSO).

-

Pathway Activation: After a pre-incubation period with the compound (e.g., 1 hour), add Shh conditioned medium or a Smoothened agonist to the wells to stimulate the Hedgehog pathway. Incubate for a further 24-48 hours.

-

Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

-

Luminescence Measurement: Measure the Firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Calculate the percent inhibition of Hedgehog pathway activity for each concentration of this compound relative to the stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for GLI1 Expression

This method is used to determine the effect of this compound on the protein levels of GLI1, a direct transcriptional target and a reliable indicator of Hedgehog pathway activation.

Materials:

-

Hedgehog-responsive cells.

-

Cell culture reagents.

-

This compound.

-

Shh conditioned medium or Smoothened agonist.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-GLI1 and anti-loading control, e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Methodology:

-

Cell Culture and Treatment: Culture Hedgehog-responsive cells and treat them with this compound and a pathway activator as described for the Gli-luciferase assay.

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GLI1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Analysis: Strip the membrane and re-probe with an antibody against a loading control to confirm equal protein loading. Quantify the band intensities to determine the relative change in GLI1 protein expression.

Experimental Workflow: High-Throughput Screening

The following diagram illustrates a typical high-throughput screening (HTS) workflow for identifying novel inhibitors of the Hedgehog pathway.

References

Technical Guide: Solubility Profile of Hedgehog IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedgehog IN-6, also identified as Compound Q29, is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It exerts its biological effect by binding to the cysteine-rich domain (CRD) of the Smoothened (Smo) receptor, a key transducer in this pathway.[1] The aberrant activation of the Hedgehog pathway is implicated in the pathology of various cancers, making inhibitors like this compound valuable tools for oncology research. Understanding the physicochemical properties of such compounds is critical for the design and interpretation of both in vitro and in vivo experiments. This guide provides a comprehensive overview of the known solubility characteristics of this compound, details common experimental protocols for solubility determination, and illustrates its mechanism of action within the Hh pathway.

Quantitative Solubility Data

The solubility of a compound is a crucial parameter that influences its handling, formulation, and bioavailability. Based on available data, this compound exhibits high solubility in dimethyl sulfoxide (DMSO) and is poorly soluble in aqueous solutions. The quantitative data is summarized in Table 1.

Table 1: Solubility of this compound

| Solvent | Reported Concentration | Method/Context | Source |

| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Preparation of a stock "mother liquor" for in vivo studies. | TargetMol[1] |

| Aqueous Solutions (e.g., Saline, PBS) | Poorly Soluble | Inferred from the requirement of a co-solvent system for in vivo formulation. | TargetMol[1] |

Note: The concentration in DMSO is derived from a supplier's protocol for formulation and represents a practical solubility limit for creating a concentrated stock solution.

The poor aqueous solubility is further highlighted by the composition of a recommended in vivo formulation, which consists of a mixture of DMSO, PEG300 (30%), Tween 80 (5%), and an aqueous saline/PBS buffer (60%).[1] This reliance on a multi-component co-solvent system is typical for hydrophobic molecules intended for systemic administration in preclinical models.

Experimental Protocols for Solubility Determination

While the specific experimental method used to determine the solubility of this compound has not been detailed in publicly available literature, a standard and reliable method for assessing the thermodynamic solubility of small molecules is the Shake-Flask Method followed by HPLC analysis .

Principle

This method measures the equilibrium solubility of a compound, which is defined as the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure, while in equilibrium with an excess of the solid compound.

Materials

-

This compound (solid powder)

-

Selected solvents (e.g., DMSO, Ethanol, Water, Phosphate-Buffered Saline pH 7.4)

-

Vials (e.g., glass, low-adsorption plastic)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standards: A calibration curve is prepared by dissolving known masses of this compound in a suitable solvent (e.g., DMSO) to create a series of standard solutions of known concentrations. These are then analyzed by HPLC to correlate concentration with detector response (e.g., peak area).

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to permit the settling of excess solid. The samples are then centrifuged at high speed to pellet any remaining suspended particles.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, filtered through a syringe filter to remove any fine particulates, and then diluted with an appropriate solvent for HPLC analysis.

-

Quantification: The diluted sample is injected into the HPLC system. The concentration of this compound in the saturated solution is determined by comparing its peak area to the previously established calibration curve.

Visualization of Pathways and Workflows

Hedgehog Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for an inhibitor like this compound, which targets the Smoothened (Smo) receptor.

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).

Experimental Workflow for Solubility Determination

This diagram outlines the logical flow of the Shake-Flask method for determining thermodynamic solubility.

Caption: Workflow for the Shake-Flask method of solubility determination.

References

Hedgehog IN-6: A Technical Deep Dive into a Novel Smoothened Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Hedgehog IN-6 (also known as Compound Q29), a novel inhibitor of the Hedgehog (Hh) signaling pathway. We will delve into its mechanism of action, compare its potency with other established Smoothened (Smo) inhibitors, and provide an overview of the experimental methodologies used to characterize these compounds. This document is intended to be a valuable resource for researchers and professionals engaged in the development of targeted cancer therapies.

Introduction to Hedgehog Signaling and Smoothened Inhibition

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers. The G protein-coupled receptor, Smoothened (Smo), is a key transducer of the Hh signal. In the absence of Hh ligands, the Patched (Ptch) receptor tonically inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes that promote cell proliferation and survival.

Given its central role, Smo has emerged as a prime therapeutic target for cancers driven by aberrant Hh pathway activation. Several small molecule inhibitors targeting Smo have been developed, with some gaining FDA approval for the treatment of specific malignancies. This guide will focus on a comparative analysis of this compound against other prominent Smoothened inhibitors.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). This binding event alleviates the inhibitory effect of Ptch on Smoothened (Smo), a seven-transmembrane receptor. The activation of Smo leads to a signaling cascade that culminates in the activation and nuclear translocation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). In the nucleus, Gli proteins regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.

Caption: The canonical Hedgehog signaling pathway.

Mechanism of Action of Smoothened Inhibitors

Smoothened inhibitors are small molecules that directly bind to the Smo receptor, preventing its activation and downstream signaling, even in the presence of Hedgehog ligands or in cases of inactivating Ptch mutations. This blockade of the Hh pathway can lead to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on this pathway for their proliferation and survival.

Caption: General mechanism of action for Smoothened inhibitors.

Comparative Analysis of Smoothened Inhibitors

This section provides a comparative overview of this compound and other well-characterized Smoothened inhibitors. The data presented is based on publicly available information.

| Inhibitor | Target | IC50 | Mechanism of Action | FDA Approved |

| This compound (Compound Q29) | Smoothened (CRD) | 1.33 μM (Gli-luciferase assay)[1][2] | Binds to the cysteine-rich domain (CRD) of Smo and blocks its cholesterylation.[1][2][3][4] | No |

| Vismodegib (GDC-0449) | Smoothened | 3 nM[4] | Binds to the heptahelical bundle of Smo. | Yes |

| Sonidegib (LDE225) | Smoothened | 1.3 nM (mouse), 2.5 nM (human) | Binds to the heptahelical bundle of Smo. | Yes |

| Glasdegib (PF-04449913) | Smoothened | 4 nM[3] | Binds to the heptahelical bundle of Smo. | Yes |

| Taladegib (LY2940680) | Smoothened | 0.44 nM | Binds to the heptahelical bundle of Smo. | No |

Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies used for evaluating Smoothened inhibitors, the following general protocols can be outlined.

Gli-Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the Hedgehog pathway.

Principle: A reporter construct containing the firefly luciferase gene under the control of a Gli-responsive promoter is introduced into a suitable cell line (e.g., NIH 3T3). Activation of the Hh pathway leads to the expression of luciferase, which can be measured by adding a substrate and quantifying the resulting luminescence.

General Protocol:

-

Cell Culture and Transfection: Plate NIH 3T3 cells and transfect them with a Gli-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Hedgehog Pathway Activation: Stimulate the cells with a Hh pathway agonist (e.g., Shh-N conditioned media or a small molecule agonist like SAG).

-

Inhibitor Treatment: Treat the cells with varying concentrations of the Smoothened inhibitor (e.g., this compound).

-

Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on the Hedgehog pathway.

Principle: The proliferation of cells is measured in the presence of varying concentrations of the inhibitor.

General Protocol:

-

Cell Seeding: Seed a Hh-dependent cancer cell line (e.g., medulloblastoma or basal cell carcinoma cell lines) in a multi-well plate.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the Smoothened inhibitor.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a suitable method, such as the MTS or MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting.

-

Data Analysis: Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Gli1 Expression

This technique is used to measure the protein levels of Gli1, a direct transcriptional target of the Hedgehog pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific for Gli1.

General Protocol:

-

Cell Treatment and Lysis: Treat Hh-responsive cells with the Smoothened inhibitor and/or a pathway agonist. After treatment, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody against Gli1. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Experimental Workflow for Smoothened Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Smoothened inhibitor.

Caption: Preclinical and clinical development workflow for a Smoothened inhibitor.

Conclusion

This compound is a novel Smoothened inhibitor with a distinct mechanism of action, targeting the cysteine-rich domain of Smo. While its in vitro potency appears to be lower than that of some clinically approved Smo inhibitors, its unique binding site may offer advantages in overcoming certain resistance mutations that arise in the heptahelical bundle of Smo. The lack of publicly available in vivo and clinical data for this compound highlights the early stage of its development. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile that would allow for a more direct comparison with established Smoothened inhibitors. This guide provides a foundational understanding of this compound in the context of other agents in its class, serving as a valuable resource for the scientific and drug development community.

References

A Deep Dive into Hedgehog Pathway Inhibitors: A Technical Guide for Researchers

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant therapeutic target in oncology.[1][2] Its aberrant activation is a key driver in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[3][4] This has spurred the development of a new class of anticancer agents: the Hedgehog pathway inhibitors. This technical guide provides an in-depth review of these inhibitors, focusing on their mechanism of action, clinical efficacy, and the experimental methodologies used in their evaluation.

The Hedgehog Signaling Pathway: A Molecular Overview

The canonical Hedgehog signaling pathway is a meticulously regulated cascade involving a series of protein interactions. In its resting state ("OFF"), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1][2][5] This inhibition prevents SMO from translocating to the primary cilium, a key organelle for Hh signal transduction.[5] Consequently, the Suppressor of Fused (SUFU) protein binds to and promotes the proteolytic cleavage of the Glioma-associated oncogene (GLI) transcription factors (GLI1, GLI2, and GLI3).[6] The cleaved GLI proteins act as transcriptional repressors, keeping Hh target genes silent.

Pathway activation ("ON") is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH.[5][7] This binding alleviates PTCH's inhibition of SMO, allowing SMO to accumulate in the primary cilium.[5] Activated SMO then triggers a series of events that lead to the dissociation of SUFU from the full-length GLI proteins. These full-length GLI proteins translocate to the nucleus and act as transcriptional activators, turning on the expression of Hh target genes that promote cell proliferation, survival, and differentiation.[6]

Approved Hedgehog Pathway Inhibitors

To date, the U.S. Food and Drug Administration (FDA) has approved three Hedgehog pathway inhibitors for the treatment of cancer.[3]

| Inhibitor | Target | Mechanism of Action | FDA-Approved Indication |

| Vismodegib (Erivedge) | SMO | Binds to and inhibits the Smoothened (SMO) receptor, preventing downstream signal transduction.[3][8] | Metastatic or locally advanced basal cell carcinoma (BCC)[3] |

| Sonidegib (Odomzo) | SMO | Also a SMO inhibitor that binds to the same pocket as vismodegib, blocking the Hedgehog pathway.[3][8][9] | Locally advanced BCC that has recurred following surgery or radiation therapy, or for patients who are not candidates for these treatments.[10][11] |

| Arsenic Trioxide (Trisenox) | GLI | Directly binds to GLI1 and GLI2, inhibiting their transcriptional activity and promoting cancer cell apoptosis.[3] | Acute promyelocytic leukemia (APL)[3] |

Clinical Efficacy of SMO Inhibitors in Basal Cell Carcinoma

Clinical trials have demonstrated the significant efficacy of Vismodegib and Sonidegib in patients with advanced BCC.

Vismodegib

The pivotal ERIVANCE trial was a phase II study that evaluated the efficacy and safety of vismodegib in patients with locally advanced BCC (laBCC) and metastatic BCC (mBCC).[12][13]

| ERIVANCE Trial (Vismodegib) | Locally Advanced BCC (n=71) | Metastatic BCC (n=33) |

| Objective Response Rate (ORR) - Independent Review | 43%[12][13] | 30%[12][13] |

| Objective Response Rate (ORR) - Investigator Assessment | 60%[12] | 46%[12] |

| Median Progression-Free Survival (PFS) | 9.5 months (for both cohorts)[12] | 9.5 months (for both cohorts)[12] |

| Median Duration of Treatment | 12.7 months | 13.3 months |

A subsequent long-term follow-up of the ERIVANCE trial at 39 months continued to show durable responses.[12]

Sonidegib

The BOLT (Basal Cell Carcinoma Outcomes with LDE225 Treatment) trial was a phase II, randomized, double-blind study that assessed two different doses of sonidegib (200 mg and 800 mg daily) in patients with laBCC and mBCC.[10][14] The 200 mg dose was ultimately approved by the FDA.[11]

| BOLT Trial (Sonidegib 200 mg) | Locally Advanced BCC (n=66) | Metastatic BCC |

| Objective Response Rate (ORR) - Central Review (42-month follow-up) | 56%[14] | 8%[14] |

| Complete Response Rate (laBCC) | 5% | - |

| Partial Response Rate (laBCC) | 52% | - |

| Median Duration of Response (laBCC) | 26.1 months[10] | - |

| Median Progression-Free Survival (laBCC) | 22.1 months[10] | - |

Common Adverse Events

The most common adverse events associated with SMO inhibitors include muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), weight decrease, and fatigue.[10][13]

Experimental Protocols for Evaluating Hedgehog Pathway Inhibitors

The discovery and development of Hedgehog pathway inhibitors rely on a series of robust in vitro and in vivo assays.

In Vitro Assays

-

SMO Binding Assays: These assays are crucial for determining the binding affinity of a compound to the SMO receptor. A common method is a radioligand competition assay using membranes from cells overexpressing SMO and a radiolabeled SMO antagonist, such as [³H]cyclopamine. The ability of a test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

-

Cell-Based Reporter Assays: These assays measure the activity of the Hedgehog pathway in cells. A common approach is to use a cell line (e.g., NIH/3T3) that has been stably transfected with a GLI-responsive luciferase reporter construct. In the presence of a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule SMO agonist like SAG), the pathway is activated, leading to luciferase expression. The inhibitory effect of a test compound is quantified by the reduction in luciferase activity.

-

Gene Expression Analysis: The expression levels of Hh target genes, such as GLI1 and PTCH1, can be measured by quantitative real-time PCR (qRT-PCR) in cancer cell lines treated with the inhibitor. A significant decrease in the expression of these genes indicates pathway inhibition.

In Vivo Assays

-

Tumor Xenograft Models: Human cancer cell lines with aberrant Hh signaling (e.g., medulloblastoma or BCC cell lines) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor. Tumor volume is measured regularly to assess the efficacy of the compound in inhibiting tumor growth.

-

Pharmacodynamic (PD) Assays: To confirm that the inhibitor is hitting its target in vivo, tumor samples from the xenograft studies can be analyzed for the expression of Hh target genes (e.g., by qRT-PCR or immunohistochemistry for GLI1). A reduction in the expression of these markers in the treated group compared to the control group provides evidence of target engagement.

Future Directions and Overcoming Resistance

Despite the success of SMO inhibitors, challenges remain, particularly the development of drug resistance. Resistance can arise from mutations in SMO that prevent drug binding or through the activation of downstream components of the pathway, such as GLI2 amplification.[15]

Future research is focused on:

-

Developing next-generation SMO inhibitors: These are designed to be effective against known resistance mutations.[15]

-

Targeting downstream components: Inhibitors that target GLI transcription factors are a promising strategy to overcome resistance to SMO antagonists.[3][15]

-

Combination therapies: Combining Hedgehog pathway inhibitors with other anticancer agents, such as chemotherapy or other targeted therapies, may enhance efficacy and prevent the emergence of resistance.[15][16]

The development of Hedgehog pathway inhibitors represents a significant advancement in the field of targeted cancer therapy. A thorough understanding of the underlying biology of the Hedgehog pathway and the mechanisms of action of these inhibitors is essential for their optimal clinical use and for the development of novel strategies to combat cancer.

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 4. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. editverse.com [editverse.com]

- 9. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dermnetnz.org [dermnetnz.org]

- 11. Sonidegib Approved for Advanced Basal Cell Carcinoma - NCI [cancer.gov]

- 12. dermnetnz.org [dermnetnz.org]

- 13. onclive.com [onclive.com]

- 14. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]

- 16. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hedgehog IN-6 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. Hedgehog IN-6 (also known as Compound Q29) is a potent and specific inhibitor of the Hh pathway. It targets Smoothened (SMO), a key signal transducer in the cascade, by binding to its cysteine-rich domain (CRD) and preventing its cholesterol modification, thereby blocking downstream signaling. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other Smoothened inhibitors.

Mechanism of Action of this compound

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.

This compound exerts its inhibitory effect by directly targeting SMO. By binding to the CRD of SMO, it prevents the cholesterol modification necessary for its activation, thus effectively shutting down the signaling cascade even in the presence of an activating ligand.

Data Presentation: In Vitro Efficacy of Hedgehog Pathway Inhibitors

The following tables summarize the in vitro activity of this compound and other representative SMO inhibitors in various cell-based assays.

| Inhibitor | Assay Type | Cell Line | Pathway Activator | IC50 | Reference |

| This compound (Q29) | Gli-Luciferase Reporter | Not Specified | Shh-N | 1.33 µM | |

| Vismodegib (GDC-0449) | Gli-Luciferase Reporter | 293T (SMO-WT) | Not Specified | 0.05 µM | |

| Vismodegib (GDC-0449) | Cell-Free | Not Specified | Not Specified | 3 nM | |

| Sonidegib (LDE-225) | Cell-Free | Mouse | Not Specified | 1.3 nM | |

| Sonidegib (LDE-225) | Cell-Free | Human | Not Specified | 2.5 nM | |

| Cyclopamine | Hh Cell Assay | TM3Hh12 | Not Specified | 46 nM | |

| SANT-1 | Smo Agonist Inhibition | Shh-LIGHT2 | Not Specified | 20 nM | |

| GANT61 | Gli-Luciferase Reporter | H1975 | N-Shh | ~15 µM | |

| Acylguanidine Derivative | Gli-Luciferase Reporter | Not Specified | Not Specified | 0.02 µM |

| Inhibitor | Assay Type | Cell Line | IC50 | Reference |

| This compound (Q29) | Cell Proliferation | Not Specified | 1-10 µM (Dose-dependent suppression) | |

| GANT-i | MTS Cell Viability | A549 | 9.385 µM | |

| GANT-i | MTS Cell Viability | H1975 | 13.61 nM |

Mandatory Visualizations

Caption: The Hedgehog Signaling Pathway and the inhibitory action of this compound on Smoothened (SMO).

Application Notes and Protocols for Hedgehog IN-6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedgehog IN-6 is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung and pancreatic cancers.[1][2][3] this compound exerts its inhibitory effect by binding to the cysteine-rich domain (CRD) of Smoothened (Smo), a key transmembrane protein in the Hh pathway, thereby blocking its cholesterol modification and subsequent activation.[4] This targeted mechanism of action makes this compound a valuable tool for investigating the role of Hh signaling in cancer biology and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, Hh pathway activity, and downstream target gene expression.

Data Presentation

The following table summarizes the known quantitative data for this compound. Researchers are encouraged to determine the optimal concentration for their specific cell line and experimental conditions.

| Parameter | Value | Cell Line/Conditions | Reference |

| IC50 | 1.33 μM | Gli-luciferase activity inhibition in the presence of Shh-N | [4] |

| Effective Concentration Range | 1 - 10 μM | Inhibition of GLI1 protein expression and cell proliferation | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile microcentrifuge tubes

Protocol:

-

Due to its hydrophobic nature, this compound should be dissolved in a polar aprotic solvent like DMSO.[5][6]

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 415.67 g/mol , dissolve 4.16 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Note: When preparing working concentrations for cell culture experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines. Optimization of cell seeding density and incubation time is recommended for each cell line.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Adherent cancer cell line known to have active Hh signaling (e.g., medulloblastoma, basal cell carcinoma, or lung cancer cell lines)[7][8]

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 20 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down or use a plate shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

-

Western Blot for GLI1 Expression

This protocol describes the detection of GLI1, a key downstream transcription factor in the Hedgehog pathway, by Western blotting to confirm the inhibitory effect of this compound.

Materials:

-

This compound stock solution

-

Appropriate cancer cell line

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against GLI1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).[4]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GLI1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Loading Control and Analysis:

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in GLI1 expression.

-

Gli-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Gli transcription factors, providing a quantitative readout of Hedgehog pathway inhibition by this compound.

Materials:

-

This compound stock solution

-

Cell line responsive to Hh signaling (e.g., NIH/3T3 or Shh-LIGHT2 cells)

-

Gli-responsive firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

24-well or 96-well tissue culture plates

-

Recombinant Shh-N conditioned medium or a Smoothened agonist (e.g., SAG)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding and Transfection:

-

Seed the cells in a 24-well or 96-well plate.

-

On the following day, co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate for 1-2 hours before stimulating the Hedgehog pathway.

-

Stimulate the cells with Shh-N conditioned medium or a Smoothened agonist (e.g., SAG) at a predetermined optimal concentration.

-

Incubate for an additional 24-48 hours.

-

-

Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided in the dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the stimulated vehicle control.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

Visualizations

Hedgehog Signaling Pathway and the Action of this compound

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).

Experimental Workflow for Assessing this compound Efficacy

Caption: A generalized workflow for evaluating the in vitro efficacy of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Hedgehog IN-6_TargetMol [targetmol.com]

- 5. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Response to inhibition of smoothened in diverse epithelial cancer cells that lack smoothened or patched 1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of inhibition of hedgehog signaling on cell growth and migration of uveal melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hedgehog IN-6 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedgehog IN-6, also identified as Compound Q29, is an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its mechanism of action involves binding to the cysteine-rich domain (CRD) of Smoothened (Smo), a key signal transducer in the Hh pathway, thereby blocking its cholesterol modification and subsequent activation.[1] Aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers, including medulloblastoma.[3] This document provides detailed application notes and protocols for the in vivo use of this compound in mouse models, based on available data.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound

| Compound | Mouse Model | Dosage | Administration Route | Frequency | Duration | Observed Effect | Source |

| This compound (Q29) | Ptch1+/-;p53 -/- (Medulloblastoma) | 90 mg/kg | Oral Gavage | Twice Daily | 13 days | Effective tumor growth inhibition. | [1][2][4] |

| This compound (Q29) + Vismodegib | Ptch1+/-;p53 -/- (Medulloblastoma) | 90 mg/kg (this compound) + 15 mg/kg (Vismodegib) | Oral Gavage | Twice Daily | 13 days | Synergistic tumor growth inhibition. | [5] |

Signaling Pathway and Experimental Workflow

Hedgehog Signaling Pathway

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound. In the "OFF" state, the receptor Patched (PTCH1) inhibits Smoothened (SMO), leading to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLI-R). In the "ON" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1 relieves the inhibition of SMO. SMO then translocates to the primary cilium and initiates a signaling cascade that prevents the cleavage of GLI proteins, allowing their activator forms (GLI-A) to translocate to the nucleus and induce the transcription of target genes. This compound acts as an antagonist to SMO, forcing the pathway into the "OFF" state.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse tumor model.

Caption: A generalized experimental workflow for in vivo studies using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol is based on a formulation example provided for in vivo studies.[1] Researchers should optimize the formulation based on their specific experimental requirements.

Materials:

-

This compound (Compound Q29) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline, Phosphate-Buffered Saline (PBS), or distilled water (ddH₂O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation:

-

In a sterile tube, prepare the vehicle solution by mixing the components in the following ratio:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline/PBS/ddH₂O

-

-

Vortex the solution thoroughly until it is homogeneous.

-

-

This compound Stock Solution (Optional):

-

For easier handling, a concentrated stock solution in DMSO can be prepared. For example, dissolve 20 mg of this compound in 500 µL of DMSO to create a 40 mg/mL stock.

-

-

Final Formulation Preparation:

-

Calculate the total volume of dosing solution required based on the number of animals, their average weight, and the dosing volume (e.g., 100 µL for a 20 g mouse).

-

To achieve a final concentration for a 90 mg/kg dose in a 20 g mouse with a 100 µL dosing volume, the required concentration is 18 mg/mL.

-

Add the required amount of this compound powder or stock solution to the prepared vehicle.

-

Vortex vigorously to dissolve the compound. Gentle warming or sonication may be used to aid dissolution, but stability under these conditions should be verified.

-

Ensure the final solution is clear and free of precipitates before administration.

-

Protocol 2: Administration of this compound in a Medulloblastoma Mouse Model

This protocol is based on the reported use of this compound in a Ptch1+/-;p53 -/- mouse model of medulloblastoma.[1][2][4]

Animal Model:

-

Ptch1+/-;p53 -/- mice, which spontaneously develop medulloblastoma.

Materials:

-

This compound formulation (prepared as in Protocol 1)

-

Oral gavage needles (flexible or rigid, appropriate size for mice)

-

1 mL syringes

-

Animal scale

Procedure:

-

Animal Handling and Dosing Calculation:

-

Acclimatize the mice to handling and the experimental environment.

-

Weigh each mouse accurately before each administration to calculate the precise volume of the dosing solution.

-

Calculation: Dosing Volume (mL) = (Mouse Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL).

-

-

Oral Gavage Administration:

-

Gently restrain the mouse.

-